![molecular formula C10H17NO2 B15277765 3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)
3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-azabicyclo[331]nonane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the azabicyclo[33
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several methods. One notable approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is efficient and provides good yields of the desired product.
Another synthetic route involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted azabicyclo[3.3.1]nonane compounds.
科学的研究の応用
3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its use in developing new pharmaceuticals, especially for treating neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom within the bicyclic structure plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its application.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.3.1]nonane: Lacks the methyl and carboxylic acid groups, making it less versatile in certain applications.
3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylate: Features a benzyl group, which can enhance its binding affinity to certain targets.
3-Substituted 3-azabicyclo[3.3.1]nonane derivatives: These compounds have various substituents that can alter their chemical and biological properties.
Uniqueness
3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-11-6-8-3-2-4-10(5-8,7-11)9(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChIキー |
BYIBLGFMQSFWDD-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CCCC(C2)(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


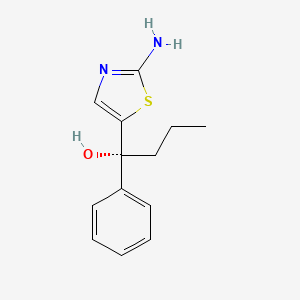
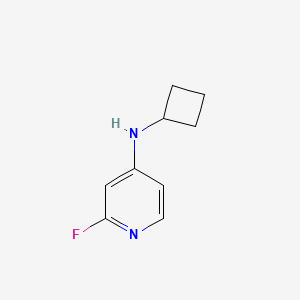
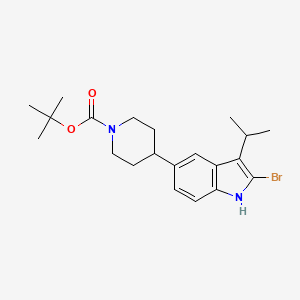
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15277705.png)
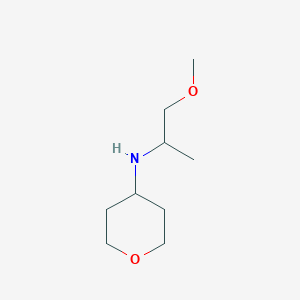
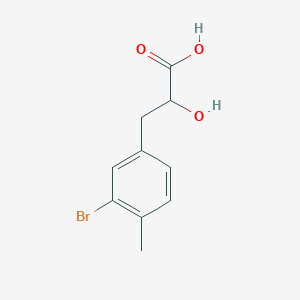

![tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15277739.png)

![Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B15277750.png)
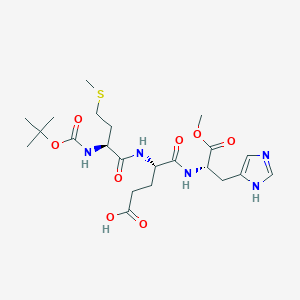
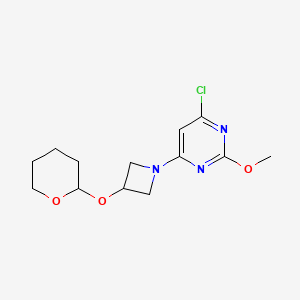
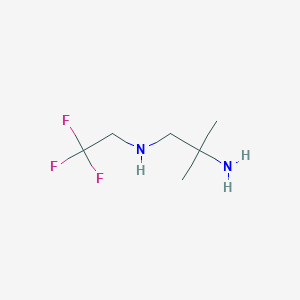
![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
